Drupacine

Description

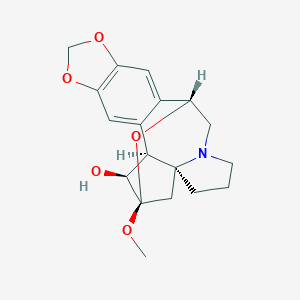

Structure

3D Structure

Properties

IUPAC Name |

(1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3/t14-,15+,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTDBKDWDOVRLJ-FLXSYLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]12C[C@]34CCCN3C[C@H](O1)C5=CC6=C(C=C5[C@@H]4[C@@H]2O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49686-57-9 | |

| Record name | Drupacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049686579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biological Activity of Cephalotaxus Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities of Cephalotaxus alkaloids, a unique class of natural products with significant therapeutic potential. The guide focuses on their anticancer, antiviral, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity

Cephalotaxus alkaloids, most notably homoharringtonine (HHT), have demonstrated potent anticancer activity against a range of hematological malignancies and solid tumors.[1][2][3] HHT, a natural alkaloid extracted from plants of the Cephalotaxus genus, has been used in the treatment of chronic myeloid leukemia (CML), acute myeloid leukemia (AML), and myelodysplastic syndrome.[2][4] Its antitumor effects are mediated through the inhibition of protein synthesis, induction of apoptosis, and modulation of key signaling pathways.[5]

Signaling Pathways in Anticancer Activity

The anticancer mechanism of Cephalotaxus alkaloids involves the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Homoharringtonine has been shown to suppress the proliferation and induce apoptosis in colorectal cancer cells by inactivating the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for cell growth and survival, and its inhibition by HHT contributes significantly to its anticancer effects.

In hepatocellular carcinoma (HCC), HHT has been found to activate the Hippo signaling pathway, leading to the induction of apoptosis.[3] The activation of this pathway represents a key mechanism of HHT's tumor-suppressive effects in HCC.[3]

Homoharringtonine has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[6][7] HHT can inhibit STAT3 phosphorylation and nuclear translocation, leading to the downregulation of anti-apoptotic proteins.[6]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of homoharringtonine (HHT) against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LoVo | Colorectal Cancer | 0.35 | [2] |

| SW480 | Colorectal Cancer | 0.4 | [2] |

| HepG2 | Hepatocellular Carcinoma | Not specified | [3] |

| Huh7 | Hepatocellular Carcinoma | Not specified | [3] |

Experimental Protocols for Anticancer Activity Assessment

This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of fresh culture medium.[8] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Compound Treatment: Add various concentrations of the test compound (e.g., homoharringtonine) to the wells.

-

Incubation: Incubate the plate for the desired period (e.g., 48 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[8]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[8]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

This protocol describes the assessment of cell proliferation using the 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay.

-

Cell Treatment: Treat cells with the desired concentrations of the Cephalotaxus alkaloid.

-

EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells for 30 minutes at room temperature, protected from light.

-

DNA Staining: Stain the cell nuclei with Hoechst 33342.

-

Imaging: Image the cells using a fluorescence microscope.

This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Collection: Harvest the treated and control cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.[3] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

This protocol outlines the analysis of the cell cycle distribution by flow cytometry using propidium iodide (PI).

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing.

-

Storage: Store the fixed cells at -20°C overnight.

-

Washing: Wash the cells with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add PI to the cell suspension.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]

This protocol describes the detection of specific proteins in signaling pathways by western blotting.

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antiviral Activity

Certain Cephalotaxus alkaloids have demonstrated promising antiviral properties against a variety of viruses. Cephalotaxine (CET), for instance, has been shown to be effective against the Zika virus (ZIKV) and dengue virus (DENV).[8] The antiviral mechanism of these alkaloids often involves the inhibition of viral replication and protein synthesis.[8]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of Cephalotaxine (CET).

| Virus | Cell Line | IC50 (µM) | Reference |

| Zika Virus (ZIKV) | Vero | >20 | [8] |

| Zika Virus (ZIKV) | A549 | >20 | [8] |

Note: The study showed significant inhibition at concentrations between 20-80 µM, with >50-90% virus inhibition, but a specific IC50 value was not provided.[8]

Experimental Protocol for Antiviral Activity Assessment

This protocol is used to determine the antiviral efficacy of a compound by measuring the reduction in infectious virus particles.

-

Cell Seeding: Seed host cells (e.g., Vero cells) in 12-well plates and allow them to form a confluent monolayer.[1]

-

Infection and Treatment: Infect the cells with the virus (e.g., ZIKV) at a specific multiplicity of infection (MOI). After viral adsorption, remove the inoculum and add fresh medium containing various concentrations of the Cephalotaxus alkaloid.[1]

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C.[1]

-

Supernatant Collection: Collect the culture supernatants.

-

Plaque Assay or FFU Assay: Determine the viral titer in the supernatants by performing a plaque assay or a focus-forming unit (FFU) assay on a fresh monolayer of host cells.[1]

-

Data Analysis: Calculate the percentage of virus inhibition compared to the untreated virus control.

Anti-inflammatory Activity

Homoharringtonine (HHT) and harringtonine (HT) have been shown to possess anti-inflammatory properties by interfering with the STING (Stimulator of Interferon Genes)-induced type I interferon pathway.[10] This pathway plays a crucial role in the innate immune response to cytoplasmic DNA and its dysregulation can lead to autoimmune diseases.[10]

Signaling Pathway in Anti-inflammatory Activity

HHT and HT specifically inhibit STING-induced IFN-β promoter activation and the subsequent expression of interferon-stimulated genes (ISGs).[10] They achieve this by inhibiting the interaction between STING and TBK1, a critical step in the activation of the type I interferon response.[10]

Experimental Protocol for Anti-inflammatory Activity Assessment

This protocol is used to screen for inhibitors of the STING signaling pathway.

-

Cell Transfection: Co-transfect HEK293T cells with an IFN-β promoter-driven luciferase reporter plasmid, a Renilla luciferase control plasmid, and a STING expression plasmid.

-

Compound Treatment: Treat the transfected cells with various concentrations of the Cephalotaxus alkaloids.

-

Cell Lysis: After 24 hours, lyse the cells.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compounds on STING-induced IFN-β promoter activation.

This technical guide provides a foundational understanding of the multifaceted biological activities of Cephalotaxus alkaloids. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of these remarkable natural compounds.

References

- 1. Cephalotaxine inhibits Zika infection by impeding viral replication and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. kumc.edu [kumc.edu]

- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Identification of Drupacine's Molecular Target in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and findings related to the identification of the molecular target of drupacine, a potent herbicidal natural product. This compound, isolated from Cephalotaxus sinensis (Chinese plum-yew), has demonstrated significant biological activity, including herbicidal and nematocidal effects.[1][2] Understanding its precise mechanism of action is critical for its potential development as a bioherbicide. This document details the experimental workflows, data, and key findings that have pinpointed Shikimate Dehydrogenase (SkDH) as the primary molecular target of this compound in plants.[1][3]

Introduction to this compound and its Biological Activity

This compound is a complex hexacyclic alkaloid with a unique oxo-bridged oxygen bond structure.[1] Initial studies confirmed its potent herbicidal effects on various plant species, such as Amaranthus retroflexus, where it inhibits seed germination and seedling growth.[4] The observed physiological effects include damage to root tip cells, increased membrane permeability, and alterations in enzymatic activities, suggesting a specific, targeted mode of action rather than broad cytotoxicity.[3][4] This prompted further investigation to identify its specific molecular target, a crucial step for validating its potential as a selective herbicide.[5][6]

A Multi-Pronged Strategy for Target Identification

The successful identification of this compound's target in Amaranthus retroflexus utilized a combination of advanced, non-probe-based proteomics techniques, integrated with transcriptomics, proteomics, and subsequent biochemical validation.[1][3] This integrated approach is powerful because it combines direct physical interaction evidence (from proteomics) with the downstream cellular consequences of that interaction (from 'omics' data), providing a holistic view of the compound's mechanism of action.

The overall experimental logic is to first generate a list of potential binding partners and then use functional data and biochemical assays to validate the most promising candidate.

Caption: Integrated workflow for this compound target identification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of target identification studies. The following sections describe the core protocols used to identify Shikimate Dehydrogenase as this compound's target.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule can stabilize its protein target, making it less susceptible to proteolytic degradation.[3]

Protocol:

-

Protein Extraction: Homogenize fresh A. retroflexus tissue in lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors. Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet debris and collect the supernatant containing the total soluble proteome.

-

This compound Incubation: Divide the protein extract into two aliquots. Treat one with this compound (e.g., 10x final concentration) and the other with the vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

-

Proteolysis: Add a broad-spectrum protease, such as pronase, to both aliquots at a predetermined optimal concentration. Incubate for a specific time (e.g., 30 minutes) to allow for partial digestion.

-

Reaction Quenching: Stop the digestion by adding a denaturing loading buffer (e.g., 5x SDS-PAGE loading buffer) and heating at 95°C for 5 minutes.

-

Analysis: Separate the proteins on a 1D SDS-PAGE gel. Visualize proteins using a sensitive stain like Coomassie Blue.

-

Identification: Excise protein bands that are visibly more abundant in the this compound-treated lane compared to the control lane. Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.

Caption: Principle of Drug Affinity Responsive Target Stability (DARTS).

Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry

CETSA operates on the principle that ligand binding alters a protein's thermal stability, changing its melting temperature. This shift can be detected by quantifying the amount of soluble protein remaining after heat treatment.[1]

Protocol:

-

In Vivo Treatment: Treat intact A. retroflexus seedlings with this compound or a vehicle control for a specified duration.

-

Tissue Harvest and Lysis: Harvest the plant tissue, freeze in liquid nitrogen, and lyse to extract proteins as described for DARTS.

-

Heat Treatment: Aliquot the protein extracts into separate tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by immediate cooling.

-

Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble protein fraction.

-

Quantitative Proteomics: Prepare the soluble protein samples for mass spectrometry. This typically involves protein digestion, labeling with tandem mass tags (TMT) for multiplexed quantification, and analysis by LC-MS/MS.

-

Data Analysis: Identify proteins that show a significant shift in their melting curves in the this compound-treated samples compared to controls. These are considered potential binding targets.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

The multi-pronged approach yielded several datasets that, when integrated, pointed towards a primary target. The quantitative results from the study on A. retroflexus are summarized below.[1]

Table 1: Summary of Potential Binding Proteins Identified

| Method | Number of Main Binding Proteins Identified |

|---|---|

| Drug Affinity Responsive Target Stability (DARTS) | 51 |

| Cellular Thermal Shift Assay (CETSA-MS) | 68 |

| Co-existing Binding Proteins (Overlap) | 9 |

Table 2: Global 'Omics' Analysis of this compound Treatment

| Analysis Type | Feature | Number Up-regulated | Number Down-regulated |

|---|---|---|---|

| RNA-seq | Genes | 1389 | 442 |

| TMT Proteomics | Proteins | 34 | 194 |

The integration of these datasets led to the prediction of three primary potential targets: Profilin, Zeta-carotene desaturase, and Shikimate dehydrogenase (SkDH).[1]

Target Validation and Mechanism of Action

Following the identification of high-confidence candidates, validation is performed to confirm direct interaction and functional consequence.

-

Molecular Docking: Computational docking studies predicted a strong binding affinity between this compound and SkDH.[1][3] This in silico evidence provides a structural hypothesis for the interaction.

-

Biochemical Assays: The most critical validation step is the in vitro enzyme assay. The activity of recombinant A. retroflexus SkDH (ArSkDH) was measured in the presence of varying concentrations of this compound. Results showed a dose-dependent inhibition of ArSkDH activity by this compound, confirming it as a direct molecular target.[1]

The Shikimate Pathway: this compound's Site of Action

The shikimate pathway is essential in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[3] Because this pathway is absent in mammals, its enzymes are excellent targets for herbicides and antimicrobials. Shikimate dehydrogenase (SkDH) catalyzes the reversible NADP-dependent reduction of 3-dehydroshikimate to shikimate.[3] By inhibiting SkDH, this compound disrupts this vital metabolic pathway, leading to plant death.

Caption: this compound inhibits Shikimate Dehydrogenase (SkDH) in the essential shikimate pathway.

Conclusion

The identification of Shikimate Dehydrogenase as the molecular target of this compound is a significant finding, accomplished through a systematic and integrated application of modern chemical biology techniques.[1] This work not only elucidates the herbicidal mechanism of this potent natural product but also validates SkDH as a promising target for the development of new, potentially safer bioherbicides. The methodologies outlined in this guide—combining DARTS, CETSA-MS, and 'omics' approaches—provide a robust framework for the target deconvolution of other bioactive natural products in plants and other biological systems.

References

- 1. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nematotoxicity of this compound and a Cephalotaxus alkaloid preparation against the plant-parasitic nematodes Meloidogyne incognita and Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Herbicidal activity and biochemical characteristics of the botanical this compound against Amaranthus retroflexus L. [agris.fao.org]

- 5. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Drupacine's Inhibition of Shikimate Dehydrogenase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupacine, a natural product isolated from Cephalotaxus sinensis, has been identified as a potent inhibitor of shikimate dehydrogenase (SkDH), a key enzyme in the shikimate pathway.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites, but is absent in mammals, making SkDH an attractive target for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory action on SkDH, with a focus on its potential as a herbicidal agent. The available quantitative data is summarized, and detailed potential experimental methodologies are outlined based on published research.

Introduction to Shikimate Dehydrogenase and this compound

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as many other secondary metabolites. Shikimate dehydrogenase (EC 1.1.1.25) catalyzes the fourth step in this pathway: the NADPH-dependent reversible reduction of 3-dehydroshikimate to shikimate. Due to its essential role and its absence in animals, SkDH is a well-established target for the development of herbicides and antimicrobial drugs.

This compound is a natural alkaloid that has demonstrated significant herbicidal activity.[1] Recent studies have identified shikimate dehydrogenase as the molecular target of this compound.[1][2] The interaction between this compound and SkDH leads to the inhibition of the enzyme's function, disruption of the shikimate pathway, and ultimately, plant death.

Quantitative Inhibition Data

While detailed enzymatic inhibition data such as IC50 and Ki values for this compound against purified shikimate dehydrogenase are not publicly available in the referenced literature, studies have confirmed a concentration-dependent inhibition of SkDH from Amaranthus retroflexus (ArSkDH).[1]

One study reported an in-vivo IC50 value for this compound's effect on the root growth of Amaranthus retroflexus, which provides an indication of its biological efficacy.

| Parameter | Value | Species | Notes |

| IC50 (Root Growth Inhibition) | 38.99 mg L⁻¹ | Amaranthus retroflexus | This value reflects the overall herbicidal effect on the plant, not direct enzymatic inhibition. |

Further research is required to determine the precise in-vitro IC50 and Ki values of this compound against purified SkDH to fully characterize its potency and mechanism of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the research of this compound's inhibition of shikimate dehydrogenase, based on standard practices in the field.

Heterologous Expression and Purification of Shikimate Dehydrogenase

To obtain a sufficient quantity of pure and active SkDH for inhibition studies, heterologous expression in a host organism like E. coli is a common approach.

Protocol:

-

Gene Cloning: The gene encoding for SkDH from the target organism (e.g., Amaranthus retroflexus) is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.

-

-

Cell Lysis and Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Cells are lysed by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged SkDH is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The purified SkDH is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

-

Protein Characterization: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford assay).

Shikimate Dehydrogenase Enzyme Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of SkDH.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared in a 96-well microplate containing:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

NADPH (e.g., 200 µM)

-

3-dehydroshikimate (substrate, e.g., 500 µM)

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 1% in the assay).

-

A control reaction without this compound is also prepared.

-

-

Enzyme Addition: The reaction is initiated by adding a specific amount of purified SkDH to each well.

-

Kinetic Measurement: The decrease in NADPH absorbance is monitored at 340 nm over time using a microplate reader. The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of SkDH activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Enzyme Kinetics Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate (3-dehydroshikimate) and the inhibitor (this compound).

Protocol:

-

Varying Substrate Concentration: The initial reaction rates are measured at different concentrations of 3-dehydroshikimate while keeping the concentration of NADPH constant and at a fixed concentration of this compound. This is repeated for several concentrations of this compound.

-

Data Analysis: The data is plotted using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), in the presence and absence of the inhibitor. Changes in these parameters can elucidate the mechanism of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows involved in the study of this compound's inhibition of shikimate dehydrogenase.

Caption: The Shikimate Pathway and the inhibitory action of this compound on Shikimate Dehydrogenase.

References

The Herbicidal Potential of Drupacine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupacine, a natural alkaloid isolated from plants of the Cephalotaxus genus, has demonstrated significant herbicidal properties, positioning it as a promising candidate for the development of novel, bio-based herbicides. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's herbicidal activity, with a focus on its mechanism of action, efficacy, and the experimental methodologies used to elucidate these properties. Notably, this compound has been identified to act on a novel herbicidal target, Shikimate dehydrogenase (SkDH), offering a valuable new avenue for herbicide research and development in an era of increasing weed resistance to existing chemical classes.

Introduction

The relentless challenge of weed management in agriculture necessitates the continuous discovery and development of herbicides with new modes of action. Natural products have long served as a rich source of bioactive compounds with potential applications in crop protection. This compound, a cephalotaxus alkaloid, has emerged from this discovery pipeline as a potent phytotoxic agent. This document synthesizes the available research on the herbicidal properties of this compound extract, presenting key data, experimental protocols, and a visual representation of its molecular interactions and the workflows used in its characterization.

Herbicidal Efficacy of this compound

This compound exhibits potent inhibitory effects on both seed germination and seedling growth in various plant species, particularly in Amaranthus retroflexus (redroot pigweed), a common and troublesome agricultural weed.[1][2]

Quantitative Data on Herbicidal Activity

The herbicidal efficacy of this compound has been quantified through various bioassays. The following table summarizes the key findings regarding its inhibitory concentrations.

| Parameter | Test Species | Value | Reference |

| IC50 (Root Growth Inhibition) | Amaranthus retroflexus | 38.99 mg L⁻¹ | [1][2] |

| ED50 (Nematotoxicity) | Bursaphelenchus xylophilus | 27.1 µg mL⁻¹ | [3] |

| ED50 (Nematotoxicity) | Meloidogyne incognita | 76.3 µg mL⁻¹ | [3] |

Mechanism of Action

The primary mode of action for this compound's herbicidal activity is the inhibition of Shikimate dehydrogenase (SkDH), a key enzyme in the shikimate pathway.[2][4] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms, but is absent in animals, making it an ideal target for selective herbicides.[2][5]

Molecular Target: Shikimate Dehydrogenase (SkDH)

Research has identified SkDH as the molecular target of this compound.[4] Molecular docking studies have shown a strong binding affinity between this compound and SkDH.[2][4] The inhibition of SkDH by this compound disrupts the shikimate pathway, leading to a deficiency in essential aromatic amino acids and subsequently, plant death.[2][4]

Physiological and Biochemical Effects

Treatment with this compound induces a cascade of physiological and biochemical changes in susceptible plants:

-

Inhibition of Seed Germination and Seedling Growth: this compound significantly hampers the initial stages of plant development.[1][2]

-

Reduced α-Amylase Activity: The activity of α-amylase, an enzyme crucial for breaking down starch into soluble sugars during germination, is significantly decreased in this compound-treated plants.[1][2] This leads to a reduction in soluble sugar content.[1]

-

Oxidative Stress: this compound treatment leads to an increase in relative conductivity and malondialdehyde (MDA) content, both of which are indicators of cell membrane damage caused by oxidative stress.[1][2]

-

Antioxidant Enzyme Response: In response to oxidative stress, the activities of antioxidant enzymes such as peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD) are significantly enhanced.[1][2]

-

Morphological and Ultrastructural Damage: At the macroscopic level, this compound treatment causes a significant decrease in root hairs and damage to the root cap.[1] Ultrastructural observations reveal increasing cell damage in root tips over time.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the herbicidal action of this compound.

Experimental Protocols

The identification of this compound's herbicidal properties and its molecular target involved a combination of advanced experimental techniques. The following provides an overview of the key methodologies employed.

Target Identification Workflow

A multi-pronged approach was utilized to identify the molecular target of this compound in Amaranthus retroflexus.[4] This workflow combined in vitro and in vivo techniques to identify and validate protein binding.

Detailed Methodologies

-

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule to a protein can protect the protein from proteolysis. In this protocol, cell lysates from A. retroflexus were treated with this compound. The mixture was then subjected to digestion with a protease (e.g., thermolysin). Proteins that bind to this compound are more resistant to digestion. The resulting protein fragments were then identified and quantified using mass spectrometry to identify the potential target proteins.[4]

-

Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): CETSA leverages the fact that ligand binding can alter the thermal stability of a protein. Intact A. retroflexus seedlings were treated with this compound. The cells were then heated to various temperatures, causing proteins to denature and precipitate. The soluble protein fraction at each temperature was collected and analyzed by mass spectrometry. Proteins that bind to this compound exhibit a shift in their melting temperature compared to the untreated control, allowing for the identification of target proteins.[4]

-

RNA-Seq Transcriptomic and TMT Proteomic Analyses: To understand the broader physiological response to this compound, RNA-Seq and Tandem Mass Tag (TMT) proteomics were performed on this compound-treated A. retroflexus seedlings. RNA-Seq analysis identified differentially expressed genes, revealing 1389 up-regulated and 442 down-regulated genes.[4] TMT proteomics identified changes in protein abundance, with 34 proteins up-regulated and 194 proteins down-regulated.[4] These "omics" approaches provided a global view of the cellular pathways affected by this compound.

-

Seed Germination and Seedling Growth Bioassays: The herbicidal effects of this compound were evaluated by treating seeds and seedlings of A. retroflexus with varying concentrations of the compound. For seed germination assays, seeds were placed on filter paper moistened with this compound solutions in petri dishes. Germination rates were recorded over a set period. For seedling growth assays, pre-germinated seedlings were transferred to solutions containing this compound. Root and shoot length, as well as fresh and dry weight, were measured after a defined growth period to determine the inhibitory effects.[1]

-

Physiological and Biochemical Assays:

-

α-Amylase Activity: Measured spectrophotometrically by quantifying the rate of starch hydrolysis.

-

Relative Conductivity: Determined using a conductivity meter to measure ion leakage from leaf tissues, indicating membrane damage.

-

Malondialdehyde (MDA) Content: Assessed using the thiobarbituric acid reactive substances (TBARS) assay as a marker of lipid peroxidation.

-

Antioxidant Enzyme Assays: The activities of SOD, POD, and CAT were measured using established spectrophotometric methods.

-

Conclusion and Future Directions

This compound represents a significant discovery in the field of natural product-based herbicides. Its novel mode of action, targeting Shikimate dehydrogenase, provides a much-needed tool to combat the growing problem of weed resistance. The comprehensive data on its herbicidal efficacy and the detailed understanding of its physiological effects underscore its potential for commercial development.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To optimize the herbicidal activity and selectivity of this compound through chemical modification.

-

Formulation Development: To enhance the stability, bioavailability, and field performance of this compound-based herbicides.

-

Crop Selectivity and Environmental Fate: To thoroughly evaluate the safety profile of this compound for non-target organisms and its persistence in the environment.

-

Resistance Management Strategies: To understand the potential for weed resistance to this compound and develop strategies to mitigate this risk.

The continued investigation of this compound and its derivatives holds great promise for the development of the next generation of sustainable and effective weed management solutions.

References

- 1. Herbicidal activity and biochemical characteristics of the botanical this compound against Amaranthus retroflexus L. [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Nematotoxicity of this compound and a Cephalotaxus alkaloid preparation against the plant-parasitic nematodes Meloidogyne incognita and Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wssa.net [wssa.net]

Nematicidal Activity of Drupacine Against Plant-Parasitic Nematodes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant-parasitic nematodes represent a significant threat to global agriculture, causing billions of dollars in crop losses annually. The increasing restrictions on synthetic nematicides due to environmental and health concerns have spurred the search for effective and eco-friendly alternatives. Natural products from plants are a promising source of new nematicidal compounds. Drupacine, a cephalotaxus alkaloid, has emerged as a potent natural compound with significant activity against economically important plant-parasitic nematodes. This technical guide provides a comprehensive overview of the current knowledge on the nematicidal activity of this compound, including its efficacy, known mechanism of action, and detailed experimental protocols for its investigation.

Nematicidal Efficacy of this compound

Bioassay-guided fractionation of extracts from Cephalotaxus fortunei identified this compound as a primary source of nematotoxicity.[1] Its efficacy has been quantified against several key plant-parasitic nematodes.

Table 1: Nematicidal Activity of this compound Against Plant-Parasitic Nematodes

| Nematode Species | Parameter | Value | Reference |

| Bursaphelenchus xylophilus | ED₅₀ | 27.1 µg/mL | [1] |

| Meloidogyne incognita | ED₅₀ | 76.3 µg/mL | [1] |

| Meloidogyne incognita (J2) | Immobility | 72-98% | [1] |

Table 2: Effect of Crude Alkaloid Extract from Cephalotaxus fortunei (containing this compound) on Meloidogyne incognita

| Treatment Concentration | Effect on Egg Hatch | Reduction in Eggs per Root System | Reduction in J2 per Root System | Reference |

| 1.0 mg/mL | 36% reduction | - | - | [1] |

| 0.5 mg/mL | - | 69% | 73% | [1] |

Mechanism of Action

The precise mechanism of action of this compound is an active area of investigation. The primary elucidated mechanism to date is the inhibition of nematode proteases.

Protease Inhibition

This compound and crude alkaloid extracts from Cephalotaxus fortunei have been shown to suppress protease activity in the microbivorous nematode Panagrellus redivivus.[1] This inhibition of essential digestive enzymes likely contributes to the observed nematicidal effects by disrupting nutrient uptake and other vital physiological processes.

Table 3: Inhibition of Protease Activity by this compound and Crude Alkaloid Extract

| Compound | Inhibition of Protease Activity | Reference |

| This compound | 80% | [1] |

| Crude Alkaloid Extract | 50% | [1] |

While direct evidence for the involvement of other signaling pathways is yet to be established, the following are common mechanisms for nematicides and warrant investigation in the context of this compound.

Potential Involvement of Signaling Pathways, Reactive Oxygen Species (ROS), and Intracellular Calcium

Further research is required to determine if this compound's nematicidal activity involves the modulation of key signaling pathways, the induction of reactive oxygen species (ROS), or the disruption of intracellular calcium homeostasis. These are common targets for many nematicidal compounds and represent important avenues for future studies on this compound's mode of action.

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible investigation of nematicidal compounds. The following sections provide protocols for key experiments.

Nematicidal Activity Assay (Motility and Viability)

This assay determines the direct effect of this compound on nematode motility and survival.

Workflow for Nematicidal Activity Assay

Caption: Workflow for assessing the nematicidal activity of this compound.

Protocol:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.

-

Nematode Preparation: Culture and synchronize the target nematode species to obtain a uniform population (e.g., second-stage juveniles, J2).

-

Incubation: Add a known number of nematodes to the wells of a 96-well plate containing the different concentrations of this compound. Include a solvent control and a negative control (water).

-

Observation: At specific time points (e.g., 24, 48, 72 hours), observe the nematodes under an inverted microscope and count the number of motile and immotile individuals.

-

Viability Assessment: To distinguish between paralysis and death, gently probe immotile nematodes with a fine needle. Lack of response indicates mortality. Alternatively, vital stains can be used.

-

Data Analysis: Calculate the percentage of mortality at each concentration and determine the ED₅₀ value using probit analysis.

Egg Hatching Assay

This assay evaluates the effect of this compound on nematode reproduction.

Workflow for Egg Hatching Assay

Caption: Workflow for the nematode egg hatching assay.

Protocol:

-

Egg Extraction: Collect egg masses from the roots of infected plants and extract the eggs using a sodium hypochlorite solution.

-

Incubation: Place a known number of eggs in wells containing different concentrations of this compound.

-

Hatching Assessment: After a set incubation period, count the number of hatched J2s.

-

Data Analysis: Calculate the percentage of inhibition of egg hatching for each concentration relative to the control.

Chemotaxis Assay

This assay assesses the repellent or attractive properties of this compound.

Workflow for Chemotaxis Assay

Caption: Workflow for the nematode chemotaxis assay.

Protocol:

-

Plate Preparation: Use agar plates and create two points of application on opposite sides.

-

Application of Solutions: Apply a solution of this compound to one point and the solvent control to the other.

-

Nematode Placement: Place a population of nematodes in the center of the plate.

-

Incubation: Allow the nematodes to move freely for a specified time.

-

Data Collection: Count the number of nematodes that have migrated to the this compound side and the control side.

-

Analysis: Calculate a chemotaxis index to quantify the attractive or repellent effect.

In Situ Reactive Oxygen Species (ROS) Detection

This protocol allows for the visualization and quantification of ROS production in nematodes.

Workflow for In Situ ROS Detection

Caption: Workflow for detecting reactive oxygen species in nematodes.

Protocol:

-

Nematode Treatment: Expose nematodes to this compound.

-

Probe Loading: Incubate the treated nematodes with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Imaging: Mount the nematodes on a slide and visualize them using a fluorescence microscope with the appropriate filter sets.

-

Quantification: Measure the fluorescence intensity in individual nematodes using image analysis software.

Intracellular Calcium Imaging

This protocol is for measuring changes in intracellular calcium levels in nematodes.

Workflow for Intracellular Calcium Imaging

Caption: Workflow for intracellular calcium imaging in nematodes.

Protocol:

-

Nematode Preparation: Use a nematode strain expressing a genetically encoded calcium indicator (e.g., GCaMP) or load wild-type nematodes with a calcium-sensitive fluorescent dye.

-

Immobilization: Immobilize the nematodes on an agar pad for imaging.

-

Imaging Setup: Place the slide on a fluorescence microscope equipped with a camera for time-lapse imaging.

-

This compound Application: Perfuse the nematodes with a solution of this compound while recording.

-

Data Analysis: Analyze the recorded image series to measure changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural nematicide. Its activity against economically important plant-parasitic nematodes, coupled with its known mechanism of inhibiting essential proteases, makes it a compelling candidate for further development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its efficacy and to elucidate its full mechanism of action.

Future research should focus on:

-

Investigating the impact of this compound on specific signaling pathways within the nematode nervous and digestive systems.

-

Determining whether this compound induces oxidative stress through the generation of reactive oxygen species.

-

Examining the effect of this compound on intracellular calcium signaling and its potential disruption of neuromuscular function.

-

Conducting in-planta studies to evaluate the efficacy of this compound in protecting crops from nematode infestation under greenhouse and field conditions.

-

Exploring the potential for synergistic effects when this compound is combined with other nematicidal compounds.

A deeper understanding of this compound's mode of action will be instrumental in optimizing its application for sustainable nematode management and in the development of novel, environmentally friendly nematicides.

References

The Discovery and Isolation of Drupacine from Cephalotaxus sinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupacine, a Cephalotaxus alkaloid, has garnered significant interest within the scientific community due to its notable biological activities, including nematocidal and herbicidal properties. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological evaluation of this compound, primarily from Cephalotaxus sinensis. The document outlines detailed experimental protocols for extraction and purification, presents quantitative data in structured tables, and visualizes key processes through logical diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry and drug development.

Introduction

Cephalotaxus, a genus of evergreen conifers, is a well-established source of structurally diverse and biologically active alkaloids.[1] While compounds like harringtonine and homoharringtonine are known for their antileukemic activities, other alkaloids from this genus, such as this compound, are emerging as promising leads for other therapeutic and agrochemical applications. This compound was first isolated from Cephalotaxus drupacea and Cephalotaxus fortunei.[2] Its structure features a unique oxygen bridge between rings B and D of the cephalotaxine core.[1] Recent studies have highlighted its potent nematocidal effects and its novel herbicidal activity through the inhibition of shikimate dehydrogenase.[2][3] This guide focuses on the technical aspects of isolating and characterizing this compound from Cephalotaxus sinensis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO₅ | N/A |

| Molecular Weight | 331.36 g/mol | N/A |

| IUPAC Name | (1R,2R,3S,11S)-2,11-epoxy-3-hydroxy-3,4,5,6-tetrahydro-1-methoxy-3,4-methylene-dioxyphenanthridin-1(2H)-yl)methylamine | N/A |

| PubChem CID | 10206 | N/A |

Isolation and Purification of this compound

The isolation of this compound from Cephalotaxus sinensis involves a multi-step process encompassing initial extraction of crude alkaloids followed by sophisticated chromatographic purification.

General Alkaloid Extraction Protocol

A common method for extracting total alkaloids from Cephalotaxus plant material is through an acid-base extraction technique.

Experimental Protocol:

-

Milling and Defatting: Air-dried and powdered plant material (e.g., stems, leaves) is first defatted by extraction with a non-polar solvent like petroleum ether or hexane to remove lipids and pigments.

-

Alcoholic Extraction: The defatted plant material is then extracted exhaustively with an alcohol, typically 95% ethanol or methanol, at room temperature or under reflux. This step extracts a broad range of compounds, including the alkaloids.

-

Acidification and Partitioning: The alcoholic extract is concentrated under reduced pressure. The resulting residue is then dissolved in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or tartaric acid). This protonates the basic alkaloids, rendering them soluble in the aqueous phase. This solution is then washed with an immiscible organic solvent (e.g., ethyl acetate or chloroform) to remove neutral and weakly acidic impurities.

-

Basification and Extraction: The acidic aqueous layer containing the protonated alkaloids is then basified to a pH of 9-10 with a base such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents. The free-base alkaloids are then extracted from the aqueous layer using a solvent like chloroform or ethyl acetate.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.

Purification by Step-pH-Gradient High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective liquid-liquid partition chromatography technique for separating individual alkaloids from the crude extract. A step-pH-gradient elution enhances resolution and shortens the separation time.

Experimental Protocol:

-

HSCCC System Preparation: A two-phase solvent system is prepared. A typical system for Cephalotaxus alkaloids consists of ethyl acetate-n-hexane-water. The upper phase, with an added acid like 0.01% trifluoroacetic acid (TFA), is used as the stationary phase. The lower phase, with varying concentrations of a base like ammonium hydroxide (e.g., 2%, 0.2%) and a low concentration of acid (e.g., 0.05% TFA), serves as the mobile phase in a stepwise gradient.

-

Column Equilibration: The HSCCC column is first filled with the stationary phase. The mobile phase is then pumped through the column until hydrodynamic equilibrium is reached.

-

Sample Loading: The crude alkaloid extract (e.g., 800 mg) is dissolved in a small volume of the solvent system and injected into the HSCCC instrument.

-

Elution and Fractionation: The separation is performed by pumping the mobile phase through the column at a specific flow rate. The pH of the mobile phase is changed in a stepwise manner to elute alkaloids with different pKa values. The effluent is monitored by a UV detector, and fractions are collected.

-

Analysis and Identification: The collected fractions are analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the compound of interest are combined, and the solvent is evaporated. The structure and purity of the isolated this compound are then confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data from HSCCC Isolation

The following table summarizes the quantitative results from a reported HSCCC separation of alkaloids from Cephalotaxus fortunei.

| Alkaloid | Yield (mg) from 800 mg crude extract | Purity (%) |

| This compound | 9.3 | 81.2 |

| Wilsonine | 15.9 | 85.7 |

| Cephalotaxine | 130.4 | 95.3 |

| epi-Wilsonine | 64.8 | 97.5 |

| Fortunine | 12.8 | 89.1 |

| Acetylcephalotaxine | 35.6 | 96.2 |

Biological Activities of this compound

This compound has demonstrated significant bioactivity in two key areas: as a nematocidal agent and as a herbicide.

Nematocidal Activity

This compound has shown potent activity against plant-parasitic nematodes.

Quantitative Bioactivity Data:

| Nematode Species | Bioassay | Value |

| Bursaphelenchus xylophilus | ED₅₀ | 27.1 µg/mL |

| Meloidogyne incognita | ED₅₀ | 76.3 µg/mL |

ED₅₀ (Median Effective Dose) is the concentration of a drug that gives half of the maximal response.

Herbicidal Activity and Mechanism of Action

This compound has been identified as a potent herbicidal compound that targets the enzyme shikimate dehydrogenase (SkDH) in plants.[2]

Mechanism of Action:

The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms, but is absent in mammals, making it an attractive target for herbicides.[4] Shikimate dehydrogenase catalyzes the fourth step in this pathway, the conversion of 3-dehydroshikimate to shikimate. By inhibiting SkDH, this compound disrupts the production of these essential amino acids, leading to plant death.[4] Molecular docking studies have indicated a strong binding affinity of this compound to the SkDH active site.[5]

Visualizations

Experimental Workflow for this compound Isolation and Bioactivity Screening

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

This compound's Inhibition of the Shikimate Pathway

Caption: this compound's inhibitory action on the Shikimate Pathway via Shikimate Dehydrogenase.

Conclusion

This compound, a structurally interesting alkaloid from Cephalotaxus sinensis, presents a compelling case for further investigation. The isolation and purification protocols, particularly utilizing HSCCC, have been established, enabling the acquisition of pure material for in-depth biological studies. Its potent nematocidal and novel herbicidal activities position this compound as a promising lead compound for the development of new agrochemicals. Future research should focus on optimizing the isolation yield, elucidating the precise molecular interactions with its biological targets, and exploring its potential in other therapeutic areas. This guide provides a solid foundation for researchers to build upon in their exploration of this fascinating natural product.

References

- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nematotoxicity of this compound and a Cephalotaxus alkaloid preparation against the plant-parasitic nematodes Meloidogyne incognita and Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Drupacine's Impact on Amino Acid Biosynthesis in Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupacine, a natural compound isolated from the Chinese plum-yew (Cephalotaxus sinensis), has demonstrated potent herbicidal activity. This technical guide delves into the core mechanism of this compound's action: the disruption of amino acid biosynthesis in weeds. Through a comprehensive review of existing research, this document outlines the molecular target of this compound, its quantitative effects on weed growth, and the downstream consequences of its inhibitory action. Detailed experimental protocols for key assays and visualizations of the relevant biochemical pathways are provided to support further research and development in the field of natural product-based herbicides.

Introduction

The increasing prevalence of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with unique modes of action. Natural products represent a promising reservoir of chemical diversity for the development of new, effective, and potentially more sustainable herbicides. This compound has emerged as a compelling candidate due to its significant phytotoxic effects. This guide focuses on the specific molecular mechanism by which this compound exerts its herbicidal activity, namely the inhibition of aromatic amino acid biosynthesis, a pathway essential for plant survival.

Mechanism of Action: Inhibition of Shikimate Dehydrogenase

The primary molecular target of this compound in weeds is shikimate dehydrogenase (SkDH) , a critical enzyme in the shikimate pathway.[1] This pathway is responsible for the biosynthesis of the aromatic amino acids: tryptophan, phenylalanine, and tyrosine . These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a wide array of vital secondary metabolites, including lignin, alkaloids, and flavonoids, which are crucial for plant growth, development, and defense.[2][3]

This compound binds to SkDH, inhibiting its enzymatic activity and thereby blocking the conversion of 3-dehydroshikimate to shikimate. This inhibition disrupts the entire downstream pathway, leading to a deficiency in aromatic amino acids and the accumulation of upstream intermediates. The depletion of these essential amino acids and the subsequent disruption of numerous physiological processes ultimately result in weed mortality.

Quantitative Data on this compound's Herbicidal Activity

Research on the herbicidal effects of this compound has provided quantitative data on its efficacy against specific weed species. The following table summarizes the key findings on the inhibitory concentration of this compound.

| Weed Species | Parameter | Value | Reference |

| Amaranthus retroflexus (Redroot Pigweed) | Root Growth IC50 | 38.99 mg L⁻¹ | [4] |

IC50 (Median Inhibition Concentration) is the concentration of this compound that causes a 50% inhibition of the specified parameter.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on amino acid biosynthesis in weeds.

Whole-Plant Herbicidal Activity Assay

This protocol is designed to assess the in-vivo herbicidal efficacy of this compound on weed seedlings.

Materials:

-

Weed seeds (e.g., Amaranthus retroflexus)

-

Potting mix (soil, sand, and peat moss mixture)

-

Pots or trays

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

Surfactant (e.g., Tween® 80)

-

Controlled environment growth chamber or greenhouse

Procedure:

-

Seed Germination and Seedling Growth: Sow weed seeds in pots filled with potting mix and allow them to germinate and grow to a specific stage (e.g., 2-3 true leaves).

-

Treatment Application: Prepare a series of this compound concentrations by diluting the stock solution in water containing a surfactant (typically 0.1-0.5% v/v). The surfactant helps in the uniform spreading and absorption of the treatment solution on the leaf surface. A control group should be treated with the solvent and surfactant solution without this compound.

-

Foliar Spray: Uniformly spray the different concentrations of this compound solution onto the foliage of the weed seedlings until runoff.

-

Incubation: Place the treated plants in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16-hour photoperiod).

-

Data Collection: After a specified period (e.g., 7, 14, and 21 days), assess the herbicidal effects. This can include:

-

Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is complete death).

-

Measurement of plant height and shoot fresh/dry weight.

-

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the IC50 value (the concentration of this compound that causes 50% growth inhibition) using probit analysis or other suitable statistical methods.

Shikimate Dehydrogenase (SkDH) Inhibition Assay

This in-vitro assay measures the direct inhibitory effect of this compound on SkDH activity.

Materials:

-

Purified or partially purified SkDH enzyme from the target weed species.

-

3-dehydroshikimate (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound solutions at various concentrations

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of 3-dehydroshikimate, and NADPH.

-

Pre-incubation with Inhibitor: Add different concentrations of this compound to the reaction mixtures and pre-incubate with the SkDH enzyme for a short period to allow for binding. A control reaction should be run without this compound.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the SkDH enzyme (if not already present in the pre-incubation step) or the substrate.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The rate of this decrease is proportional to the SkDH activity.

-

Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Determine the percentage of inhibition relative to the control (no this compound). Calculate the IC50 value for this compound's inhibition of SkDH activity.

Analysis of Aromatic Amino Acids by LC-MS

This protocol outlines the extraction and quantification of tryptophan, phenylalanine, and tyrosine from weed tissues treated with this compound.

Materials:

-

Weed tissue (leaves or roots) from this compound-treated and control plants

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol)

-

Internal standards (e.g., stable isotope-labeled amino acids)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Sample Collection and Freezing: Harvest weed tissue at different time points after this compound treatment and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization and Extraction: Grind the frozen tissue to a fine powder and extract the amino acids with a pre-chilled extraction solvent containing internal standards. Vortex the mixture thoroughly.

-

Centrifugation and Filtration: Centrifuge the extract to pellet cell debris. Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

LC-MS Analysis: Inject the filtered extract into an LC-MS system. Separate the amino acids using a suitable chromatography column (e.g., reversed-phase or HILIC). Detect and quantify the amino acids using a mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring - MRM) for high selectivity and sensitivity.

-

Data Analysis: Quantify the concentration of each aromatic amino acid by comparing its peak area to that of the corresponding internal standard. Calculate the percentage change in amino acid levels in this compound-treated plants compared to the control.

Visualizations

This compound's Mechanism of Action

Caption: this compound inhibits Shikimate Dehydrogenase, disrupting aromatic amino acid biosynthesis and leading to weed death.

Experimental Workflow for Target Identification

Caption: A generalized workflow for identifying the molecular target of a natural herbicidal compound like this compound.

Downstream Effects of Aromatic Amino Acid Depletion

The inhibition of aromatic amino acid biosynthesis by this compound triggers a cascade of downstream physiological and metabolic effects that contribute to its herbicidal action.

-

Inhibition of Protein Synthesis: A deficiency in tryptophan, phenylalanine, and tyrosine directly limits the synthesis of new proteins, which is essential for all cellular processes, including growth, development, and repair.

-

Disruption of Secondary Metabolism: The lack of precursors halts the production of vital secondary metabolites. For example, reduced phenylalanine levels inhibit the synthesis of lignin, a key component of plant cell walls, leading to structural instability.

-

Hormonal Imbalance: Aromatic amino acids are precursors to important plant hormones. For instance, tryptophan is a precursor to auxin, a critical regulator of plant growth and development. Disruption of auxin biosynthesis can lead to severe developmental abnormalities.

-

Accumulation of Shikimate Pathway Intermediates: The blockage of SkDH can lead to the accumulation of upstream metabolites in the shikimate pathway. High concentrations of these intermediates may have their own phytotoxic effects.

-

Induction of Oxidative Stress: The overall metabolic disruption and stress caused by this compound can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage and eventually leading to cell death.

Conclusion

This compound presents a promising natural herbicide with a well-defined mode of action targeting the biosynthesis of aromatic amino acids through the inhibition of shikimate dehydrogenase. This technical guide provides a comprehensive overview of its mechanism, quantitative effects, and the experimental methodologies required for its study. The detailed protocols and visual diagrams serve as a valuable resource for researchers and professionals in the field of weed science and herbicide development, facilitating further investigation into this compound and other natural compounds as next-generation weed management solutions. The unique target site of this compound makes it a valuable tool for combating the growing challenge of herbicide resistance.

References

An In-depth Technical Guide to the Chemical Structure and Activity of Drupacine

Introduction

Drupacine is a naturally occurring alkaloid belonging to the Cephalotaxus family of compounds.[1][2] Isolated from plant species such as Cephalotaxus sinensis, Cephalotaxus fortunei, and Cephalotaxus hainanensis, this complex molecule has garnered significant interest due to its potent biological activities.[3][4] Structurally, it is characterized by a unique oxo-bridged oxygen bond within a hexacyclic framework.[4] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex, polycyclic structure. Its formal chemical name, as defined by IUPAC nomenclature, is (1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol.[3][4] The core of the molecule is a spirocyclic amine, a challenging motif for synthetic chemists.[1]

Quantitative Physicochemical Data

A summary of key quantitative properties for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C18H21NO5 | PubChem[3] |

| Molecular Weight | 331.4 g/mol | PubChem[3] |

| Exact Mass | 331.14197277 Da | PubChem[3] |

| XLogP3 | 0.8 | PubChem[3] |

| Herbicidal Activity (IC50) | 38.99 mg L-1 (against A. retroflexus root) | FAO AGRIS[5] |

Biological Activity and Mechanism of Action

This compound is recognized as a potent herbicidal agent.[4] Its primary mode of action involves the inhibition of Shikimate dehydrogenase (SkDH), a crucial enzyme in the shikimate pathway.[4][6] This pathway is essential for the biosynthesis of aromatic amino acids in plants, making it an effective target for herbicides.[6]

The herbicidal effects of this compound on the weed Amaranthus retroflexus manifest as inhibited seed germination and seedling growth.[5] Mechanistic studies have revealed that this compound treatment leads to a decrease in α-amylase activity and soluble sugar content.[5] Furthermore, it induces oxidative stress, evidenced by an increase in relative conductivity and malondialdehyde (MDA) content, along with enhanced activities of antioxidant enzymes such as peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD).[5]

Signaling Pathway of Herbicidal Action

The inhibition of Shikimate dehydrogenase by this compound disrupts essential metabolic processes in plants, leading to cell death. The logical flow of this mechanism is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of this compound and Cephalotaxine by Stoltz [organic-chemistry.org]

- 3. This compound | C18H21NO5 | CID 21586622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Herbicidal activity and biochemical characteristics of the botanical this compound against Amaranthus retroflexus L. [agris.fao.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis Protocol for (-)-Drupacine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the asymmetric total synthesis of (-)-Drupacine, a cephalotaxus alkaloid with demonstrated herbicidal and nematocidal properties. The synthetic route described herein follows the seminal work of Stoltz and coworkers, which achieved the first asymmetric total synthesis of this natural product. This protocol highlights a convergent strategy featuring a key palladium(II)-catalyzed aerobic oxidative heterocyclization to construct a spirocyclic amine intermediate, an intramolecular Heck reaction to form the seven-membered ring of the cephalotaxine core, and a final acid-catalyzed cyclization to yield (-)-Drupacine. All quantitative data from the synthesis have been summarized in tabular format for clarity, and detailed experimental procedures for each key step are provided. Additionally, diagrams illustrating the overall synthetic workflow and the mechanism of action of Drupacine as an inhibitor of the shikimate pathway are included.

Introduction

This compound is a structurally complex alkaloid isolated from plants of the Cephalotaxus genus. It belongs to the cephalotaxine family of natural products, which have garnered significant interest from the scientific community due to their diverse biological activities. Recent studies have identified this compound as a potent herbicidal agent that acts by inhibiting shikimate dehydrogenase (SkDH), a key enzyme in the shikimate pathway essential for the biosynthesis of aromatic amino acids in plants and microorganisms.[1][2] This mode of action presents a promising avenue for the development of new herbicides. Furthermore, this compound has exhibited nematocidal activity, suggesting its potential as a lead compound for the development of novel crop protection agents.

The intricate molecular architecture of this compound has made it a challenging target for synthetic chemists. The first asymmetric total synthesis, accomplished by the Stoltz group, provides an elegant and efficient route to this natural product.[3] This application note serves as a comprehensive guide for the laboratory synthesis of (-)-Drupacine, providing researchers with the necessary protocols and data to replicate this important work.

Synthetic Strategy Overview

The total synthesis of (-)-Drupacine by Stoltz and coworkers is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the Spirocyclic Amine Intermediate: The synthesis commences with the construction of a key spirocyclic amine. This is achieved through a sequence of reactions, including a Johnson-Claisen rearrangement, followed by an aerobic palladium(II)-catalyzed oxidative cyclization.

-

Formation of the Cephalotaxine Core: The spirocyclic intermediate undergoes a series of transformations to build the characteristic tetracyclic core of the cephalotaxus alkaloids. A crucial step in this stage is an intramolecular Heck reaction, which forms the seven-membered azepine ring.

-

Final Conversion to (-)-Drupacine: The synthesis culminates in the stereoselective reduction of an enone precursor to an 11-hydroxycephalotaxine derivative, followed by an acid-catalyzed intramolecular cyclization to furnish the final product, (-)-Drupacine.

A schematic representation of this synthetic workflow is provided below.

Caption: Overall workflow for the total synthesis of (-)-Drupacine.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step in the total synthesis of (-)-Drupacine, based on the work of Stoltz and coworkers.

Table 1: Synthesis of Spirolactam 20

| Step | Starting Material | Reagents and Conditions | Product | Yield |